9-アミノアクリジン

概要

科学的研究の応用

Aminacrine has a wide range of scientific research applications:

Chemistry: Aminacrine is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

Biology: It is used as a mutagen in genetic studies to induce mutations in DNA. Its interaction with DNA makes it a valuable tool in studying DNA structure and function.

Medicine: Clinically, aminacrine is used as a topical antiseptic for treating skin infections. It is also used in combination with other compounds for its germicidal properties.

Industry: Aminacrine is used in the production of dyes and pigments due to its vibrant color and stability .

作用機序

アミノアクリジンは、主にDNAとの相互作用を通じてその効果を発揮します。それはDNA塩基対間にインターカレーションし、フレームシフト突然変異を引き起こします。この相互作用は、DNAの正常な機能を阻害し、変異原性効果をもたらします。 さらに、アミノアクリジンの蛍光特性により、細胞内pHインジケーターとして使用できます。このインジケーターは、環境のpHに基づいて色が変化します .

Safety and Hazards

将来の方向性

9-Aminoacridine has been shown to inhibit ribosome biogenesis by targeting both transcription and processing of ribosomal RNA. This extends the arsenal of small-molecule compounds that can be used to block ribosome biogenesis in mammalian cells and has implications for the pharmacological development of new ribosome biogenesis inhibitors . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives .

準備方法

アミノアクリジンは、さまざまな方法によって合成できます。一般的な合成ルートの1つは、高温度と高圧条件下でアクリジンとアンモニアを反応させることを含みます。反応は通常、以下のように進みます。

アクリジンの合成: アクリジンは、アントラニル酸から環化と酸化を含む一連の反応によって合成されます。

アミノ化: アクリジンは、その後、高温(約300°C)と高圧でアンモニアと反応させてアミノ基を導入し、アミノアクリジンを形成します。

工業生産方法は多くの場合、同様のプロセスを伴いますが、大規模生産向けに最適化されており、最終製品の収率と純度が高くなります .

化学反応の分析

アミノアクリジンは、以下を含むさまざまな化学反応を起こします。

酸化: アミノアクリジンは、酸化されてアクリドン誘導体を形成することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: アミノアクリジンの還元は、ジヒドロ誘導体の形成につながる可能性があります。水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: アミノアクリジンは、アミノ基が他の官能基に置き換わる置換反応を起こすことができます。たとえば、ハロゲン化は、塩素または臭素などのハロゲン化剤を使用して行うことができます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

アミノアクリジンは、幅広い科学研究用途を持っています。

化学: アミノアクリジンは、その強い蛍光特性により、さまざまな化学分析で蛍光プローブとして使用されます。

生物学: それは、DNAに突然変異を誘発するために遺伝子研究で変異原として使用されます。DNAとの相互作用は、DNAの構造と機能の研究において貴重なツールとなります。

医学: 臨床的には、アミノアクリジンは、皮膚感染症の治療のための局所消毒剤として使用されます。それはまた、その殺菌特性のために他の化合物と組み合わせて使用されます。

類似化合物との比較

アミノアクリジンは、アミノアクリジンとして知られる化合物のクラスの一部です。類似の化合物には以下が含まれます。

キナクリン: マラリア治療薬および抗寄生虫薬として使用される別のアミノアクリジン誘導体。

プロフラビン: 消毒剤および消毒剤として使用されるアクリジン誘導体。

アクリフラビン: 消毒剤として、および原虫感染症の治療に使用されます。

これらの化合物と比較して、アミノアクリジンは、その強い蛍光と強力な変異原性活性により独特であり、遺伝子および生化学研究で特に役立ちます .

特性

IUPAC Name |

acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGFWWJLMVZSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024456 | |

| Record name | 9-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

9-aminoacridine appears as yellow needles. Free soluble in alcohol. | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

90-45-9 | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Aminoacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacridine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminacrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminacrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-AMINOACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-AMINOACRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78OY3Z0P7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

466 °F (NTP, 1992) | |

| Record name | 9-AMINOACRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 9-Aminoacridine primarily interacts with DNA through intercalation. [, , , , , , ] This means that the planar aromatic ring system of the molecule inserts itself between the stacked base pairs of the DNA double helix. [, , ] This intercalation disrupts DNA structure and function, interfering with processes such as DNA replication, transcription, and repair. [, , , , , ] This disruption can lead to frameshift mutations, particularly in G:C rich regions. [, , , ] 9-Aminoacridine has also been shown to interact with topoisomerase II, a key enzyme involved in DNA topology, leading to DNA strand breaks and ultimately, cell death. []

A:

- Spectroscopic data:

- UV-Vis absorption: Exhibits characteristic absorption bands, with shifts observed upon binding to DNA. [, , , ]

- Fluorescence: Exhibits pH-sensitive fluorescence, with quenching observed upon binding to biological membranes, including those of mitochondria. [, , , ]

- NMR: Proton NMR studies have been used to investigate the interaction of 9-aminoacridine with DNA oligomers, particularly those containing bulged bases. []

- ESR: Spin-labeled derivatives of 9-aminoacridine have been used to study its interaction with DNA using electron spin resonance (ESR) spectroscopy. [, ]

ANone: While detailed information on material compatibility is limited within the provided research, 9-aminoacridine's stability and application vary depending on the environment:

- pH: Its fluorescence is pH-dependent, making it useful as a pH probe in biological systems. [, , , , ]

- Ionic Strength: The fluorescence of 9-aminoacridine is sensitive to the presence of cations, particularly divalent cations like Ca2+ and Mg2+. [, , ] This property has been utilized to study the electrical diffuse layer associated with biological membranes. [, ]

- Temperature: Low temperature can enhance the efficacy of certain compounds, including 9-aminoacridine, in rescuing the function of mutant CFTR chloride channels. []

A: Yes, computer-assisted model-building has been employed to investigate the DNA intercalation model of 9-aminoacridine derivatives, particularly in the context of DNA cross-linking. [] This approach has helped visualize and understand how structural modifications to 9-aminoacridine affect its interaction with DNA. []

ANone: Modifications to the 9-aminoacridine structure significantly influence its activity:

- Position of Nitro Group: The presence and position of a nitro group are critical for DNA cross-linking ability. 1-nitro derivatives are active, while those with the nitro group at other positions or lacking it are not. []

- Chain Length of 9-aminoacridine Carboxamides: Longer chain lengths in platinum complexes lead to a DNA sequence specificity closer to cisplatin, while shorter chains show greater divergence. []

- Presence of 4-Carboxamide Group: This group significantly increases selectivity for GC-rich DNA sequences compared to other acridine derivatives. []

- 6-Chloro and 2-Methoxy Substituents: These modifications influence toxicity to leukemia cells and interaction with Escherichia coli DNA-primed RNA polymerase. []

- Bulky Substituents: The introduction of bulky groups at specific positions can hinder alkylation at the 10-position of the acridine ring. []

A: While specific stability data for 9-aminoacridine is limited in the provided research, its conjugation with biomolecules like peptides and proteins has been explored to potentially enhance its activity, bioavailability, and applicability. []

ANone: The provided research papers primarily focus on the scientific aspects of 9-aminoacridine. Information regarding SHE regulations falls outside the scope of these studies.

- Cellular Uptake: 9-Aminoacridine can readily cross cell membranes and accumulate in acidic compartments, as demonstrated by its use in studying the pH of hamster sperm acrosomes. []

ANone:

- In vitro: 9-Aminoacridine and its derivatives have shown promising in vitro activity against various cancer cell lines, including leukemia L1210 cells. [, , , ] Studies have investigated their effects on cell growth inhibition, cell cycle arrest, apoptosis, and autophagy. []

- In vivo: The antitumor properties of 9-aminoacridine derivatives have been evaluated in mice bearing sarcoma 180 tumors. []

- Clinical Trials: While some 9-aminoacridine derivatives, like amsacrine (m-AMSA), have been used clinically as antitumor agents, specific clinical trial data for 9-aminoacridine itself is not provided in these studies. []

A: Research indicates that certain 9-aminoacridine platinum complexes exhibit activity against cisplatin-resistant cancer cell lines. [] This activity is attributed to their distinct DNA binding properties and the formation of different DNA adducts compared to cisplatin, potentially enabling them to overcome cisplatin resistance mechanisms. [, ]

A: Researchers have explored conjugating 9-aminoacridine to biomolecules like peptides and proteins as a strategy to modulate its activity and potentially enhance its delivery to specific targets. [] Additionally, the use of zeolites as carriers for 9-aminoacridine has been investigated to improve its delivery and anticancer efficacy. []

ANone: The provided research papers primarily focus on the mechanisms of action and DNA binding properties of 9-aminoacridine and its derivatives. Information regarding specific biomarkers or diagnostics is not extensively covered.

ANone: Several analytical techniques have been employed to investigate 9-aminoacridine and its interactions:

- Spectroscopy:

- UV-Vis spectrophotometry has been used to study the binding of 9-aminoacridine to DNA, with spectral changes providing information on the binding mode and affinity. [, , , , ]

- Fluorescence spectroscopy is frequently used to monitor 9-aminoacridine interactions with biological membranes, as its fluorescence is sensitive to pH and the presence of cations. [, , , , , ]

- Electron spin resonance (ESR) spectroscopy, utilizing spin-labeled 9-aminoacridine derivatives, has been employed to study its interaction with DNA and provide insights into binding dynamics. [, ]

- Chromatography:

- Electrochemistry:

- Mass Spectrometry:

- Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF/MS) has been employed to analyze lipids in archaeal membranes using 9-aminoacridine as a matrix. [] It has also been used to detect choline and phosphatidic acid, products of phospholipase D activity, again utilizing 9-aminoacridine as a matrix. []

- Other techniques:

- Polymerase stop assays have been used to assess the DNA sequence specificity of 9-aminoacridine derivatives. []

- Alkaline elution technique has been employed to study the DNA damage induced by 9-aminoacridine and its analogs. []

- Single-molecule force spectroscopy has been utilized to investigate the ability of 9-aminoacridine derivatives to crosslink DNA. []

- Circular dichroism (CD) and linear dichroism (LD) spectroscopy have been used to study the interaction of 9-aminoacridine with DNA and polynucleotides, providing insights into binding geometry and effects on DNA structure. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

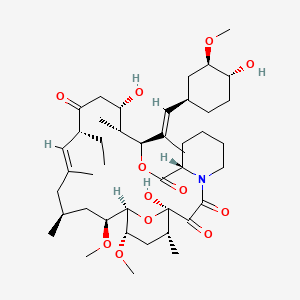

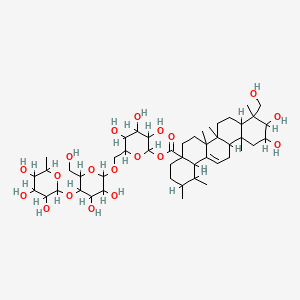

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)